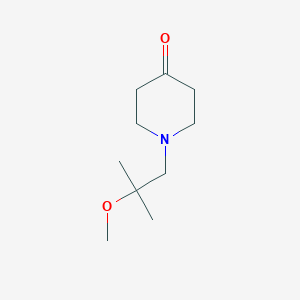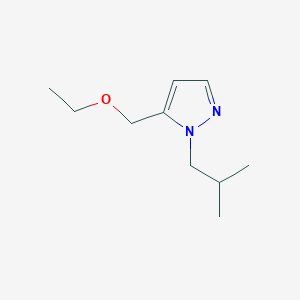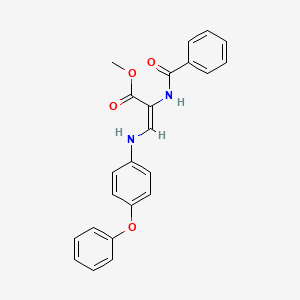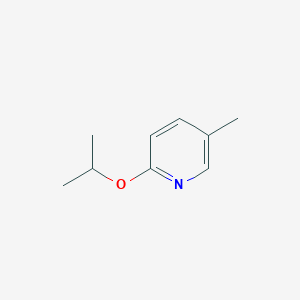
1-acetyl-5-bromo-1H-indole-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-acetyl-5-bromo-1H-indole-3-carbaldehyde is a derivative of indole . Indoles are significant heterocyclic systems in natural products and drugs . They play a crucial role in cell biology and have been used as biologically active compounds for the treatment of various disorders in the human body .
Chemical Reactions Analysis
Indole derivatives, including 1-acetyl-5-bromo-1H-indole-3-carbaldehyde, are essential and efficient chemical precursors for generating biologically active structures . They can undergo various chemical reactions, including multicomponent reactions (MCRs), which offer access to complex molecules .Scientific Research Applications
Synthesis and Chemical Reactions
1-Acetyl-5-bromo-1H-indole-3-carbaldehyde is a compound that has been studied for its synthetic potential. For instance, its derivative, 5-acetyl-1,2-dihydro-4(1H-indol-3-yl)-6-methyl-2-thioxopyridine-3-carbonitrile, was synthesized through reactions with active halogen-containing reagents. This process yielded various thieno[2,3-b]pyridine derivatives, which have potential uses in various chemical applications (Attaby, Ramla, & Gouda, 2007).
Crystal Structure Analysis
The compound has been used in the study of intermolecular interactions within crystal structures. A derivative, 5-((5-bromo-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione indole, was synthesized and its structure was analyzed using Hirshfeld surface analysis, which revealed various intermolecular connections on the molecule's surface (Barakat et al., 2017).
Antimicrobial Activity
Indole derivatives, including those related to 1-acetyl-5-bromo-1H-indole-3-carbaldehyde, have been synthesized and evaluated for their antimicrobial properties. One study synthesized semicarbazone derivatives and tested their efficacy against Gram-positive and Gram-negative bacteria. The results showed varying levels of inhibitory activity, indicating potential applications in developing new antimicrobial agents (Carrasco et al., 2020).
Enzyme Inhibition
A study involving indole-3-carbaldehyde, a related compound, identified it as a tyrosinase inhibitor. This finding indicates potential applications in the treatment of conditions related to melanin overproduction, such as certain skin disorders (Shimizu et al., 2003).
Antioxidant Properties
A derivative of 1-acetyl-5-bromo-1H-indole-3-carbaldehyde, N'-[(E)-(5-bromo-1H- indol-3-yl) methylidene] pyridine-4-carbohydrazide, exhibited significant antioxidant properties, specifically against superoxide anion radicals. This suggests potential applications in the development of antioxidant therapies (Mokhnache et al., 2019).
Future Directions
The future directions in the research of 1-acetyl-5-bromo-1H-indole-3-carbaldehyde and similar indole derivatives could involve the exploration of novel methods of synthesis, given the biological significance of these compounds . Additionally, further investigation into their biological activities could lead to the development of new therapeutic agents .
properties
IUPAC Name |
1-acetyl-5-bromoindole-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO2/c1-7(15)13-5-8(6-14)10-4-9(12)2-3-11(10)13/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJIOZNGHZOHWDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C=C(C2=C1C=CC(=C2)Br)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-acetyl-5-bromo-1H-indole-3-carbaldehyde | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-ethyl 2-(2-cyano-3-phenylacrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2807010.png)


![N-(4-(2-oxo-2-((3-phenylpropyl)amino)ethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2807014.png)
![1-(Aminomethyl)spiro[3.3]heptane-3-carboxylic acid;hydrochloride](/img/structure/B2807015.png)
![3-(Benzo[d][1,3]dioxol-5-yl)-5-(((6-(4-fluorophenyl)pyridazin-3-yl)thio)methyl)-1,2,4-oxadiazole](/img/structure/B2807017.png)
![N-(4-chlorobenzyl)-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide](/img/structure/B2807020.png)

![4-isopropoxy-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2807027.png)
![1-Cyclopropylsulfonyl-4-[[3-(trifluoromethyl)phenyl]methyl]piperazine](/img/structure/B2807028.png)

![N-(4-chloro-2-fluorophenyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)propanamide](/img/structure/B2807030.png)

